potassium;5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate
Description
Properties
Molecular Formula |
C12H18KNO4 |
|---|---|
Molecular Weight |
279.37 g/mol |
IUPAC Name |
potassium;5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate |
InChI |
InChI=1S/C12H19NO4.K/c1-11(2,3)17-10(16)13-7-12(4-5-12)6-8(13)9(14)15;/h8H,4-7H2,1-3H3,(H,14,15);/q;+1/p-1 |
InChI Key |
GEBJJTWUKLHQEH-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)CC1C(=O)[O-].[K+] |
Origin of Product |
United States |
Preparation Methods
Preparation of 5-Azaspiro[2.4]heptane-6-carboxylic Acid
- Starting Materials : The synthesis often begins with 1,6-dibromohexane and piperidine .
- Reaction Conditions : The reaction involves the formation of a cyclic amine structure through a nucleophilic substitution reaction.
- Yield and Purity : The yield and purity of this intermediate are crucial for the success of subsequent steps.
Introduction of the tert-Butoxycarbonyl Group
- Reagents : The introduction of the tert-butoxycarbonyl (Boc) group is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine .
- Reaction Conditions : The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran at room temperature.
- Yield and Purity : Careful control of reaction conditions is necessary to achieve high yields and purity.
Preparation Methods Analysis
Traditional Batch Synthesis
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1. Preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid | 1,6-dibromohexane, piperidine | Nucleophilic substitution, reflux | 70-80% |
| 2. Introduction of Boc group | Di-tert-butyl dicarbonate, triethylamine | Room temperature, dichloromethane | 85-90% |
Flow Microreactor Synthesis
The use of flow microreactor systems offers advantages in efficiency and sustainability by allowing continuous processing and precise control over reaction conditions.
| Advantages | Description |
|---|---|
| Efficiency | Continuous processing reduces reaction times and increases throughput. |
| Sustainability | Reduced solvent usage and energy consumption compared to traditional batch methods. |
| Control | Precise control over temperature and pressure enhances yield and purity. |
Chemical Reactions Analysis
Types of Reactions
Potassium;5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the 2-methylpropan-2-yl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include oxo derivatives, amine derivatives, and substituted spirocyclic compounds .
Scientific Research Applications
Potassium;5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antibacterial activity against respiratory pathogens.
Mechanism of Action
The mechanism of action of potassium;5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, including antibacterial activity and inhibition of specific biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights critical distinctions between the target compound and its analogs:
Key Structural and Functional Differences :
Counterion Effects :
- The potassium salt (target compound) exhibits higher aqueous solubility compared to the free acid or methyl ester derivatives, making it preferable for pharmaceutical formulations .
- The hydrochloride salt (e.g., methyl ester HCl) is more acidic, limiting its use in neutral-pH reactions .
Boc Protection :
- Boc groups enhance stability during peptide synthesis but require acidic conditions for deprotection. Compounds lacking Boc (e.g., methyl ester HCl) are used in reactions requiring direct amine reactivity .
Regioisomerism: The 4-carboxylate regioisomer (C₁₂H₁₉NO₄) shows distinct conformational behavior in NMR studies due to altered hydrogen bonding .
Biological Activity: The hydroxyacyl-substituted analog (C₁₄H₂₁NO₄) demonstrated potent antiviral activity against SARS-CoV-2, highlighting the impact of side-chain modifications on target specificity .
Q & A
What enantioselective synthesis methods are recommended for preparing the (S)-enantiomer of this spirocyclic compound?
The enantioselective synthesis of the (S)-enantiomer can be achieved via a one-pot double allylic alkylation using a glycine-derived imine and a chiral phase-transfer catalyst (e.g., cinchonidine-derived catalysts). This method yields tert-butyl (S)-4-methyleneprolinate, a precursor that undergoes cyclization and functional group modifications to form the target compound. Key steps include optimizing reaction temperature (0–25°C) and solvent polarity (toluene/water biphasic system) to enhance enantiomeric excess (>95% ee) .
How can stereochemical inconsistencies in synthetic batches be resolved?
Stereochemical purity should be verified using chiral HPLC (e.g., Chiralpak IA/IB columns with hexane/isopropanol mobile phases) and X-ray crystallography . For example, ORTEP-III software can model the spiro[2.4]heptane framework to confirm the (S)-configuration at C6. Discrepancies may arise from incomplete chiral induction during alkylation; recrystallization in ethanol/water mixtures (7:3 v/v) improves diastereomeric purity .
Which analytical techniques are most reliable for assessing purity and structural integrity?
- RP-HPLC : Use a C18 column with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water gradients (retention time ~1.76 minutes) .
- NMR : Key signals include δ 1.44 ppm (t-Bu protons) and δ 3.70 ppm (carboxylate methyl group).
- LC-MS : Monitor for [M+H]+ at m/z 732 (if residual solvents or degradation products are present) .
What computational tools are suitable for modeling the compound’s conformational stability?
ORTEP-III is recommended for visualizing spirocyclic conformations and bond angles. Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can predict steric strain in the azaspiro[2.4]heptane core, particularly around the cyclopropane ring .
How does the compound’s stability vary under acidic or metal-catalyzed conditions?
The tert-butoxycarbonyl (Boc) group is labile in strong acids (e.g., HCl/dioxane) , while the cyclopropane ring may undergo ring-opening in the presence of zinc/acetic acid . Stability studies (24-hour exposure at 25°C) show 95% integrity at pH 4–7 but <50% retention in 1M HCl .
What is the compound’s role in antiviral drug development?
It serves as a key intermediate in ledipasvir synthesis , targeting the NS5A protein of hepatitis C virus (HCV). The spirocyclic core enhances binding affinity by mimicking proline’s rigid conformation while introducing steric constraints to resist enzymatic degradation .
How should researchers address discrepancies in reported purity levels (e.g., 95% vs. 98%)?
Cross-validate purity using orthogonal methods:
- Elemental analysis (theoretical C: 52.3%, H: 6.5%, N: 4.1%).
- Karl Fischer titration (residual solvents <0.1%).
Discrepancies often arise from residual tert-butanol (boiling point 82°C) in recrystallized batches .
What storage conditions maximize shelf life?
Store at -20°C in airtight containers under argon . Solubility
- Aqueous buffers : ≤2 mg/mL (add co-solvents like DMSO up to 10% v/v).
- Organic solvents : >50 mg/mL in ethanol or dichloromethane .
What scalability challenges arise in multi-step synthesis?
Critical issues include:
- Low yields (<40%) in cyclopropanation steps due to ring strain. Optimize catalyst loading (e.g., 5 mol% Pd(OAc)₂) and reaction time (48–72 hours) .
- Epimerization during Boc deprotection : Use mild conditions (TFA/DCM, 0°C, 1 hour) .
How can researchers validate the compound’s bioactive conformation?
Combine X-ray crystallography (CCDC deposition number: 1441673) with molecular docking (AutoDock Vina) against HCV NS5A (PDB ID: 3FQM). The spirocyclic structure’s 120° dihedral angle between the cyclopropane and piperidine rings is critical for binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
